4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide
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Overview
Description
4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamoylamino group and a methoxy-methylphenyl group attached to a butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with a suitable amine precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoylamino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or ureas.
Scientific Research Applications
4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The methoxy and carbamoylamino groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: A precursor in the synthesis of 4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide.
Phenyl boronic acid derivatives: Used in similar synthetic applications and biochemical assays.
Pinacol boronic esters: Employed in organic synthesis for the preparation of complex molecules.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-9-5-6-11(19-2)10(8-9)16-12(17)4-3-7-15-13(14)18/h5-6,8H,3-4,7H2,1-2H3,(H,16,17)(H3,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZIOXDSOJUFLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCCNC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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